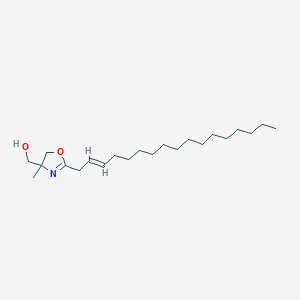

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl-

Beschreibung

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- is a heterocyclic organic compound characterized by an oxazoline ring substituted with a hydroxymethyl group at the 4-position, a methyl group at the 4-position, and a heptadecenyl (C17) chain at the 2-position. The heptadecenyl chain contains a double bond at the 8E position, contributing to its unsaturated nature . This compound is structurally related to surfactants and corrosion inhibitors, where the long unsaturated alkyl chain enhances lipophilicity, making it suitable for applications in non-polar solvents or emulsification processes. Its molecular formula is inferred as C21H39NO2 (pending exact confirmation from additional sources), with a molecular weight of approximately 337.56 g/mol .

Eigenschaften

CAS-Nummer |

1323-47-3 |

|---|---|

Molekularformel |

C22H41NO2 |

Molekulargewicht |

351.6 g/mol |

IUPAC-Name |

[2-[(E)-heptadec-2-enyl]-4-methyl-5H-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h16-17,24H,3-15,18-20H2,1-2H3/b17-16+ |

InChI-Schlüssel |

IMDOZEUBLKJMFF-WUKNDPDISA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC/C=C/CC1=NC(CO1)(C)CO |

Kanonische SMILES |

CCCCCCCCCCCCCCC=CCC1=NC(CO1)(C)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Oxazoline Core

The oxazoline ring is commonly synthesized by cyclodehydration of β-amino alcohols with carboxylic acid derivatives or their equivalents. For this compound:

-

- A β-amino alcohol bearing a methyl substituent at the 4-position.

- A carboxylic acid or acid chloride derivative of the heptadecenyl chain (with the double bond in the Z-configuration).

-

- The amino alcohol reacts with the acid chloride or ester under dehydrating conditions (e.g., using thionyl chloride, phosphorus oxychloride, or other dehydrating agents) to form the oxazoline ring.

- The reaction is typically carried out under reflux in an inert solvent such as dichloromethane or toluene.

Hydroxymethyl Group Introduction:

- The hydroxymethyl substituent at the 4-position can be introduced either by using a hydroxymethylated amino alcohol precursor or by post-cyclization functionalization (e.g., hydroxymethylation of the oxazoline ring using formaldehyde under basic conditions).

Attachment of the Heptadecenyl Side Chain

The heptadecenyl substituent is introduced at the 2-position of the oxazoline ring. This can be achieved by:

Alkylation of the oxazoline nitrogen or carbon: Using a suitable heptadecenyl halide or tosylate under basic conditions to attach the long alkyl chain.

Condensation with Heptadecenyl Carboxylic Acid Derivatives: The amino alcohol precursor can be coupled with the heptadecenyl acid chloride before cyclization.

The double bond configuration (Z) is preserved by using starting materials with defined stereochemistry or by selective catalytic hydrogenation/isomerization steps.

Purification and Characterization

The crude product is purified by chromatographic techniques such as silica gel column chromatography.

Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the oxazoline ring formation, side chain attachment, and stereochemistry.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Amino alcohol synthesis | Starting amino alcohol with methyl group | Precursor for oxazoline ring | Commercially available or synthesized |

| Heptadecenyl acid chloride | Heptadecenyl carboxylic acid + SOCl2 | Activated acid for cyclization | Maintains Z-configuration |

| Cyclodehydration | Amino alcohol + acid chloride, reflux, inert solvent | Formation of oxazoline ring | Use of dehydrating agents |

| Hydroxymethylation | Formaldehyde, base (e.g., NaOH) | Introduction of hydroxymethyl group | Post-cyclization step |

| Alkylation (if needed) | Heptadecenyl halide + base | Attachment of side chain | Alternative to acid chloride method |

| Purification | Silica gel chromatography | Isolation of pure compound | Confirm purity by TLC and spectroscopy |

| Characterization | NMR, MS, IR | Structural confirmation | Confirm stereochemistry and functional groups |

Research Findings and Optimization Notes

Stereochemical Control: Maintaining the (Z)-configuration of the heptadecenyl double bond is critical for biological activity and physical properties. Use of stereochemically pure starting materials or mild reaction conditions prevents isomerization.

Yield Optimization: Cyclodehydration yields can be improved by optimizing solvent choice and reaction temperature. Use of catalytic dehydrating agents can reduce side reactions.

Functional Group Compatibility: The hydroxymethyl group is sensitive to strong acidic or basic conditions; therefore, mild conditions are preferred during its introduction and subsequent steps.

Scalability: The synthetic route is amenable to scale-up with careful control of reaction parameters to maintain product purity and stereochemistry.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxazole ring or the double bond in the heptadecenyl chain, resulting in saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as alkoxides, amines, or halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Saturated alcohols, alkanes.

Substitution: Ethers, amines, halides.

Wissenschaftliche Forschungsanwendungen

(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol: has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related oxazoline derivatives, focusing on alkyl chain length, substituent groups, and saturation levels.

2.1 4-Ethyl-2-(8E-heptadecenyl)-4-oxazolinemethanol

- Molecular Formula: C22H41NO2 .

- Substituents : 4-ethyl, 2-(8E-heptadecenyl), and hydroxymethyl groups.

- Key Differences : The ethyl group at the 4-position increases steric bulk compared to the methyl group in the target compound. This substitution slightly elevates molecular weight (≈357.61 g/mol) and may reduce solubility in polar solvents due to enhanced hydrophobicity .

2.2 4-Methyl-2-tridecyl-4-oxazolinemethanol

- Molecular Formula: C20H39NO2 (based on tridecyl chain substitution) .

- Substituents : 4-methyl, 2-tridecyl (C13 saturated chain), and hydroxymethyl groups.

- Key Differences : The shorter, saturated tridecyl chain reduces lipophilicity, lowering its efficacy as a surfactant. It is more likely to exist as a solid at room temperature compared to the liquid state of the unsaturated heptadecenyl analogue .

2.3 2-Heptadecyl-4-methyl-4-oxazolinemethanol (Saturated Chain Variant)

- Molecular Formula: C21H41NO2.

- Substituents : 4-methyl, 2-heptadecyl (C17 saturated chain), and hydroxymethyl groups.

- Key Differences : The absence of a double bond in the alkyl chain increases melting point and reduces reactivity in radical or oxidation reactions compared to the unsaturated target compound .

Data Table: Comparative Properties

Research Findings and Functional Implications

- Alkyl Chain Length and Saturation: Longer chains (e.g., C17 vs. C13) enhance lipophilicity, improving surfactant performance in non-aqueous systems . Unsaturated chains (8E configuration) lower melting points and increase reactivity in oxidation or polymerization reactions compared to saturated analogues .

Substituent Effects :

Applications :

Notes

- Synthesis: Heptadecenyl-substituted oxazolines are typically synthesized via cyclocondensation of fatty acid derivatives with ethanolamine analogues, followed by functionalization .

- Data Limitations : Discrepancies in naming conventions (e.g., "hydroxymethyl" vs. "hydroxmethyl") and molecular formulas highlight the need for standardized reporting .

Biologische Aktivität

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- (CAS Number: 1332-77-0) is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by its oxazoline structure, which is known for its reactivity and potential biological effects. Below are key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C_{19}H_{37}N_{1}O_{1} |

| Molecular Weight | 297.49 g/mol |

| IUPAC Name | 2-heptadecenyl-4-methyl-2-oxazolin-4-methanol |

| CAS Number | 1332-77-0 |

Synthesis

The synthesis of 4-Oxazolinemethanol typically involves the reaction of appropriate aldehydes with amino acids or derivatives under controlled conditions. The process can be optimized for yield and purity using various solvents and reagents.

The biological activity of 4-Oxazolinemethanol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thus preventing substrate binding.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that oxazolines can exhibit antimicrobial properties.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-Oxazolinemethanol.

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry examined various oxazoline derivatives for their antimicrobial properties. Results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting a similar potential for 4-Oxazolinemethanol .

- Anticancer Research : In a preclinical study, derivatives of oxazoline were tested against various cancer cell lines. The findings revealed that specific structural features contributed to increased cytotoxicity, implying that 4-Oxazolinemethanol could possess similar anticancer properties .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of oxazoline compounds, emphasizing how variations in chemical structure influence biological efficacy. Key findings include:

- Compounds with longer aliphatic chains often exhibit enhanced membrane permeability and bioactivity.

- Substituents at the 4-position significantly affect binding affinity to target enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.